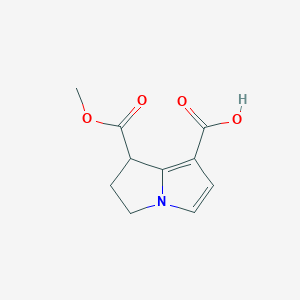

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid

描述

属性

IUPAC Name |

7-methoxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)7-3-5-11-4-2-6(8(7)11)9(12)13/h2,4,7H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBXYEQRFRJNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN2C1=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544528 | |

| Record name | 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92992-17-1 | |

| Record name | 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro-, 1-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Radical Cyclization of Diethyl Malonate Derivatives

Intermediate Synthesis via Alkylation

The synthesis begins with 2-benzoylpyrrole as a starting material. Treatment with diethyl malonate in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields 2-benzoyl-1-[3,3-di(ethoxycarbonyl)propyl]pyrrole (Compound IV). Key steps include:

Manganese(III)-Mediated Cyclization

Compound IV undergoes radical cyclization using manganese(III) acetate in tetrahydrofuran (THF) to form the pyrrolizine core. This step proceeds via a single-electron transfer mechanism, forming 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid ethyl ester .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Mn(OAc)₃ |

| Solvent | THF |

| Temperature | 25°C (ambient) |

| Time | 6–24 hours |

Phase-Transfer-Catalyzed Cyclization

β-Keto Ester Pathway

Enamine Formation

Piperidine-4-carboxylic acid is converted to a β-keto ester using Meldrum’s acid and EDC·HCl . Treatment with DMF-dimethyl acetal forms a β-enamino diketone intermediate.

Cyclocondensation with Hydrazines

The enamine reacts with hydrazine hydrate in ethanol at reflux to form the pyrrolizine ring. Regioselectivity is controlled by solvent polarity, with ethanol favoring >99% selectivity.

Optimization Data:

| Solvent | Regioisomer Ratio (5a:6a) | Yield (%) |

|---|---|---|

| Ethanol | 99.5:0.5 | 78 |

| Acetonitrile | 75:25 | 75 |

| CCl₄ | 54:46 | 54 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (Inferred) |

|---|---|---|---|

| Radical Cyclization | High regiocontrol | Requires toxic Mn(III) catalysts | 60–70% |

| Phase-Transfer | Scalable, mild conditions | Multi-step synthesis | 50–65% |

| β-Keto Ester | Tunable regioselectivity | Lengthy enamine preparation | 70–80% |

Purification and Characterization

Industrial Considerations

- Cost-Efficiency : Phase-transfer catalysis reduces metal catalyst costs.

- Safety : NaH and Mn(OAc)₃ require inert atmosphere handling.

化学反应分析

Oxidation Reactions

The dihydropyrrolizine ring system in this compound is susceptible to oxidation, particularly at unsaturated positions. Oxidation reactions may target the ring structure or functional groups:

- Ring Oxidation : The 6,7-dihydro-5H-pyrrolizine core can undergo dehydrogenation to form a fully aromatic pyrrolizine system under oxidative conditions. Common oxidizing agents include KMnO₄ or CrO₃ in acidic media .

- Carboxylic Acid Oxidation : The carboxylic acid group (-COOH) is generally resistant to further oxidation under mild conditions but may decarboxylate under strong thermal or oxidative stress .

Table 1: Oxidation Reactions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Dehydrogenation | KMnO₄ (acidic), 50–80°C | Aromatic pyrrolizine-1-carboxylic acid |

| Side-chain oxidation | CrO₃, H₂SO₄ | Ketone derivatives (position-dependent) |

Reduction Reactions

The methoxycarbonyl group (-COOCH₃) and the dihydro-pyrrolizine ring are key sites for reduction:

- Ester Reduction : The methoxycarbonyl group can be reduced to a primary alcohol using LiAlH₄ or NaBH₄ (with catalytic additives).

- Ring Saturation : Catalytic hydrogenation (e.g., H₂/Pd-C ) may fully saturate the pyrrolizine ring to a pyrrolizidine system .

Table 2: Reduction Reactions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Ester → Alcohol | LiAlH₄, THF, 0°C | 7-(Hydroxymethyl)-6,7-dihydro-5H-pyrrolizine |

| Ring Hydrogenation | H₂, Pd-C, EtOH | Hexahydro-pyrrolizine derivative |

Substitution Reactions

The carboxylic acid and ester groups enable nucleophilic substitution:

- Ester Hydrolysis : The methoxycarbonyl group hydrolyzes to a carboxylic acid under acidic (HCl/H₂O ) or basic (NaOH/EtOH ) conditions .

- Amide Formation : Reaction with amines (e.g., NH₃ , R-NH₂) forms amide derivatives, useful in drug design .

Table 3: Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Ester Hydrolysis | 6M HCl, reflux | 7-Carboxy-6,7-dihydro-5H-pyrrolizine |

| Amidation | NH₃, DCC, DMAP | 7-Carbamoyl-6,7-dihydro-5H-pyrrolizine |

Cycloaddition and Ring-Opening Reactions

The conjugated diene system in the dihydro-pyrrolizine ring participates in Diels-Alder reactions:

科学研究应用

Chemistry

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of diverse chemical libraries, facilitating the development of new compounds with tailored properties. The compound can undergo various reactions, including:

- Oxidation to form ketones or aldehydes.

- Reduction to convert carboxylic acids to alcohols.

- Substitution reactions where functional groups can be replaced .

Biology

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its ability to modulate the activity of specific enzymes makes it a valuable tool for studying biochemical processes. For instance, it can be employed in assays to determine enzyme kinetics or inhibition mechanisms.

Medicine

The potential therapeutic applications of this compound are noteworthy. Research indicates that it may possess properties suitable for drug development targeting various diseases. The compound's interaction with biological receptors can lead to the modulation of cellular pathways relevant to disease progression .

Case Study 1: Drug Development

A study exploring the synthesis of derivatives of this compound demonstrated its efficacy in producing compounds with enhanced biological activity against specific targets in cancer therapy. The derivatives exhibited improved binding affinities and selectivity towards tumor cells compared to non-targeted therapies.

Case Study 2: Enzyme Interaction Studies

In another research effort, the compound was used to probe the activity of key metabolic enzymes involved in drug metabolism. The findings revealed that modifications to the methoxycarbonyl group significantly altered enzyme kinetics, providing insights into structure-activity relationships that could inform future drug design strategies.

作用机制

The mechanism of action of 7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

6,7-Dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)

- Structure : Contains a hydroxyl (-OH) group at position 7 and a hydroxymethyl (-CH2OH) group at position 1 .

- Key Differences : Unlike the target compound, DHP lacks ester and carboxylic acid groups. Instead, its polar hydroxyl and hydroxymethyl groups enhance hydrophilicity.

- Research Findings: DHP is a toxic metabolite of pyrrolizidine alkaloids (PAs) like senecionine and jacobine, formed via hepatic microsomal metabolism . It forms adducts with amino acids (e.g., valine) and undergoes interconversion between diastereomers, as confirmed by LC/ESI-MS/MS . Stability: DHP is less stable than the target compound due to reactive hydroxyl groups, which facilitate adduct formation and degradation .

5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbaldehyde

5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic Acid

- Structure : Substituted with a bromine atom at position 5 and a carboxylic acid group at position 7 .

- Key Differences : Bromine’s electron-withdrawing effect increases molecular weight (239.06 g/mol) and lipophilicity (LogP ~1.8) compared to the target compound (LogP ~1.2, estimated).

- Applications : The bromine atom facilitates cross-coupling reactions, making it a versatile intermediate in medicinal chemistry .

6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine-7-Carboxylic Acid

- Structure : A triazolo-thiadiazine hybrid with a carboxylic acid group .

- Key Differences : The heterocyclic core differs from the pyrrolizine system, but both compounds share a carboxylic acid moiety.

- Drug-Likeness: Exhibits higher molecular weight (468.3 g/mol) and lower solubility than the target compound.

5-Methoxycarbonyl-2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3-Carboxylic Acid

- Structure : A dihydropyridine derivative with methoxycarbonyl and carboxylic acid groups .

- Key Differences: The nitro (-NO2) group introduces strong electron-withdrawing effects, altering electronic distribution compared to the pyrrolizine core.

- Synthetic Utility : The nitro group enables further reduction or substitution reactions, offering synthetic versatility .

Comparative Data Table

Key Research Findings and Implications

- Metabolic Stability : The target compound’s methoxycarbonyl group resists hydrolysis better than DHP’s hydroxyl groups, reducing reactive metabolite formation .

- Drug-Likeness : The carboxylic acid group enhances solubility, while the ester group balances lipophilicity, making it more drug-like than the triazolo-thiadiazine derivative .

- Synthetic Flexibility : Brominated and aldehyde-containing analogs offer greater reactivity for derivatization compared to the target compound .

生物活性

7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid is a pyrrolizine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.201 g/mol

- CAS Number : 92992-17-1

- Structure : The compound features a pyrrolizine ring with methoxy and carboxylic acid functional groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit diverse biological activities:

-

Anticancer Activity :

- In vitro studies have shown that derivatives of pyrrolizine can inhibit the growth of various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, structural modifications to the pyrrolizine scaffold have been linked to enhanced cytotoxicity against these cancer cells .

- The compound's carboxylic acid moiety plays a significant role in modulating its interaction with cellular targets, influencing both efficacy and selectivity against cancerous cells.

-

Antimicrobial Properties :

- Recent findings suggest that certain pyrrolizine derivatives possess antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This is particularly relevant given the rise of antibiotic resistance .

- The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Some studies indicate that metabolites derived from pyrrolizidine alkaloids can form DNA adducts, leading to genotoxic effects. This suggests a potential pathway through which the compound could exert its anticancer effects by inducing DNA damage in malignant cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it has been suggested that certain pyrrolizine derivatives can act as inhibitors of acetylcholinesterase (AChE), which is implicated in various cancers .

Case Studies and Research Findings

- In Vitro Cytotoxicity Assays :

-

Antimicrobial Testing :

- In another study focusing on antimicrobial activity, derivatives similar to this compound showed promising results against resistant strains of S. aureus. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics like linezolid, highlighting the potential for developing new therapeutic agents from this class of compounds .

Data Summary Table

常见问题

Q. What are the optimal synthetic routes for 7-(methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclization of pyrrolizine precursors followed by functionalization. For example, analogous compounds (e.g., triazolothiadiazine derivatives) are synthesized via condensation reactions in aqueous-alcoholic media, yielding carboxylic acids that are further derivatized into salts . Key steps include:

- Cyclization : Use of heterocyclic building blocks (e.g., triazolo-thiadiazine cores) under reflux conditions.

- Salt Formation : Reacting the carboxylic acid with organic/inorganic bases (e.g., sodium hydroxide, piperazine) to improve solubility .

- Purification : Employ column chromatography and recrystallization to isolate high-purity products.

Q. How is structural confirmation achieved for this compound and its derivatives?

Methodological Answer: Modern spectroscopic and chromatographic techniques are critical:

- 1H NMR Spectroscopy : Assigns proton environments, confirming the pyrrolizine backbone and substituents (e.g., methoxycarbonyl groups) .

- Elemental Analysis : Validates empirical formulas (e.g., C/H/N/S ratios) .

- HPLC-MS : Ensures compound individuality and purity (>95%) by detecting molecular ions (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How do in silico predictions (e.g., SwissADME) compare with experimental data for pharmacokinetic properties?

Methodological Answer: Computational tools like SwissADME predict drug-likeness, lipophilicity (LogP), and solubility. For example, triazolothiadiazine derivatives were compared to celecoxib, revealing:

| Property | Synthesized Compound | Celecoxib (Reference) | Method Used |

|---|---|---|---|

| LogP | 2.8 | 3.5 | SwissADME |

| Water Solubility | Moderate | Low | Experimental |

| Bioavailability | 55% | 60% | In silico |

Discrepancy Resolution : Experimental solubility assays (e.g., shake-flask method) should validate in silico predictions. Adjustments to substituents (e.g., introducing polar groups) can bridge gaps between predicted and observed data .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Target Identification : Prioritize targets based on structural analogs. For instance, pyrrolizine derivatives are known as COX/LOX inhibitors . Use enzyme inhibition assays (e.g., COX-2 ELISA) to quantify IC50 values.

- Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 µM) to establish efficacy thresholds .

- Control Groups : Include reference drugs (e.g., celecoxib) to benchmark activity .

Q. What strategies resolve contradictions in solubility or stability data across studies?

Methodological Answer:

- Controlled Replication : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature/pH conditions .

- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation or polymorphic forms affecting solubility.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify decomposition pathways .

Q. How can salt forms improve physicochemical properties, and what methods validate their efficacy?

Methodological Answer:

- Salt Screening : Test organic (e.g., piperazine) and inorganic (e.g., sodium) counterions to enhance solubility or thermal stability .

- Dissolution Testing : Use USP apparatus to compare dissolution rates of free acid vs. salts in simulated gastric fluid.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and salt stability .

Q. How can structure-activity relationship (SAR) studies guide therapeutic optimization?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at positions 3, 5, or 7 to modulate steric/electronic effects .

- 3D-QSAR Modeling : Correlate molecular descriptors (e.g., electrostatic potential maps) with biological activity using software like Schrödinger.

- In Vivo Validation : Test optimized analogs in inflammation or cancer models (e.g., murine xenografts) to confirm efficacy .

Theoretical and Methodological Integration

Q. How should researchers integrate conceptual frameworks into experimental design?

Methodological Answer: Link synthesis and analysis to established theories (e.g., Hansch analysis for QSAR) or mechanistic hypotheses (e.g., enzyme active-site binding). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。